molecular formula C17H11F6NO B3845919 2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone

2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone

Cat. No. B3845919
M. Wt: 359.26 g/mol
InChI Key: VLYRLGOWJMFPBC-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone” is a complex organic molecule. It contains a carbazole group, which is a tricyclic aromatic compound that consists of two benzene rings fused onto a five-membered nitrogen-containing ring. This structure is often found in pharmaceuticals and dyes . The molecule also contains trifluoroethyl groups, which are known for their high electronegativity and can greatly influence the molecule’s reactivity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a carbazole group attached to a trifluoroethyl group via an ethanone (ketone) linker. The presence of the trifluoroethyl groups and the carbazole group could impart interesting electronic properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbazole group and the trifluoroethyl groups. The carbazole group is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions . The trifluoroethyl group is highly electronegative and could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbazole group could contribute to its aromaticity and stability, while the trifluoroethyl groups could influence its polarity and reactivity .

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical or material science application), it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The compound could potentially be of interest in various fields due to the presence of the carbazole and trifluoroethyl groups. Carbazole derivatives have applications in pharmaceuticals and dyes, while trifluoroethyl groups are often used in medicinal chemistry and materials science .

properties

IUPAC Name

2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)carbazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6NO/c1-24-13-4-2-9(8-16(18,19)20)6-11(13)12-7-10(3-5-14(12)24)15(25)17(21,22)23/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRLGOWJMFPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CC(F)(F)F)C3=C1C=CC(=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone
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2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone
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2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone
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2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone
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2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone
Reactant of Route 6
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2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone

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